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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the kinase inhibitor BPR1K871 against other kinase inhibitors, supported by experimental data
from KINOMEScan profiling.

BPR1K871 is a potent, multi-kinase inhibitor demonstrating significant promise in preclinical
studies for the treatment of acute myeloid leukemia (AML) and various solid tumors.[1][2] Its
primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3)
and Aurora Kinases A and B (AURKA/B).[1][3][4] To provide a comprehensive understanding of
its selectivity and potential off-target effects, this guide compares the KINOMEScan profile of
BPR1K871 with other well-characterized kinase inhibitors: Sorafenib, a multi-kinase inhibitor
approved for the treatment of several cancers; Tozasertib (VX-680), a pan-Aurora kinase
inhibitor; and Barasertib (AZD1152), a selective Aurora B kinase inhibitor.

Kinase Selectivity Comparison

The following table summarizes the KINOMEScan data for BPR1K871 and its comparators.
The data is presented as "% Control”, where a lower percentage indicates stronger binding of
the inhibitor to the kinase.
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BPR1K871 (% Sorafenib (% . Barasertib
. Tozasertib (VX-
Kinase Target Control @ Control @ . (AZD1152-
680) (Ki, nM) .
1pMm) 10pM) HQPA) (Ki, nM)
Primary Targets
AURKA 0[1] 1.7 0.6[5][6] 1369[7]
AURKB 0.2[1] 1.1 18[5][6] 0.36[7]
AURKC 3.3[1] 1.5 4.6[6] 17.0[7]
FLT3 0.2[1] 1.5 30[5] -
Key Off-Targets
ABL1 <4.4 1.5 30[5] -
KIT <4.0 1 - -
RET <0.5 1 - -
KDR (VEGFR2) 12 0.1 - -
PDGFRB 11 0.1 - -

Data for Sorafenib was obtained from the LINCS Data Portal.[8] Tozasertib and Barasertib data
are presented as Ki (nM) values due to the limited availability of full KINOMEScan profiles in
the public domain.

Experimental Protocols
KINOMEScan Competition Binding Assay

The KINOMEScan assay platform provides a quantitative measure of inhibitor binding to a
large panel of kinases. The methodology is based on a competition binding assay.

Principle: Test compounds are profiled for their ability to compete with an immobilized, active-
site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains
bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower
amount of bound kinase indicates stronger competition from the test compound.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.medchemexpress.com/Tozasertib.html
https://www.apexbt.com/barasertib-azd1152-hqpa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.medchemexpress.com/Tozasertib.html
https://www.apexbt.com/barasertib-azd1152-hqpa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.medchemexpress.com/Tozasertib.html
https://www.apexbt.com/barasertib-azd1152-hqpa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://lincsportal.ccs.miami.edu/datasets/view/LDS-1006
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Detailed Protocol:

Kinase Preparation: A panel of human kinases are expressed as fusions to a DNA tag.

e Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support (e.g., beads).

o Competition Assay:

o The DNA-tagged kinases are incubated with the immobilized ligand and the test
compound at a specified concentration (e.g., 1 uM for BPR1K871).

o A control reaction is performed with DMSO instead of the test compound.
e Washing: Unbound components are washed away.

o Elution and Quantification: The amount of kinase bound to the solid support is quantified by
gPCR of the DNA tag.

o Data Analysis: The amount of kinase in the test compound sample is compared to the DMSO
control. Results are typically expressed as "percent of control,” calculated as: (test
compound signal / DMSO signal) x 100.

Visualizing a KINOMEScan Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1149925#bpr1k871-kinase-selectivity-profile-via-
kinomescan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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